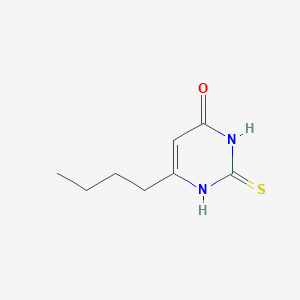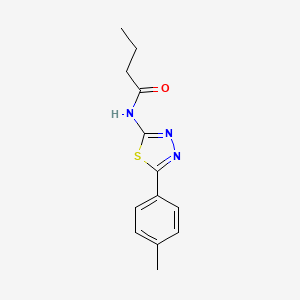
3-(4-methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H17F3N4O4 and its molecular weight is 494.43. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioactive Compound Synthesis and Characterization
Research into the synthesis and characterization of novel bioactive compounds bearing the 1,2,4-oxadiazole ring has shown promise for antitumor activity. Maftei et al. (2013) synthesized natural product analogs featuring the 1,2,4-oxadiazole moiety, which exhibited potent antitumor activity toward a panel of cell lines in vitro, demonstrating the therapeutic potential of such structures (Maftei et al., 2013).
Herbicide Discovery
In the search for novel herbicides, Wang et al. (2014) explored triketone-containing quinazoline-2,4-dione derivatives as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. These compounds demonstrated broad-spectrum weed control and excellent crop selectivity, highlighting the application of quinazoline-2,4-dione structures in agricultural sciences (Wang et al., 2014).
Pharmaceutical Intermediates
The quinazoline-2,4(1H,3H)-dione framework serves as a key building block in pharmaceuticals. Vessally et al. (2017) reviewed the chemical fixation of CO2 to 2-aminobenzonitriles as a route to synthesize quinazoline-2,4(1H,3H)-diones. This method represents a green chemistry approach to creating important intermediates for drugs, showcasing the compound's role in sustainable pharmaceutical manufacturing (Vessally et al., 2017).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-aminobenzoic acid", "trifluoroacetic anhydride", "sodium azide", "4-(trifluoromethyl)aniline", "sodium hydride", "ethyl acetate", "acetic acid", "sodium hydroxide", "acetic anhydride", "phosphorus oxychloride", "dimethylformamide", "triethylamine", "N,N-dimethylformamide", "potassium carbonate", "chloroform", "sodium bicarbonate", "magnesium sulfate", "ethanol" ], "Reaction": [ "Synthesis of 4-methoxybenzylidene-2-aminobenzoic acid: 4-methoxybenzaldehyde is reacted with 2-aminobenzoic acid in the presence of acetic acid and acetic anhydride to form 4-methoxybenzylidene-2-aminobenzoic acid.", "Synthesis of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione: 4-methoxybenzylidene-2-aminobenzoic acid is reacted with phosphorus oxychloride and dimethylformamide to form 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.", "Synthesis of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine: Sodium azide is reacted with 4-(trifluoromethyl)aniline in the presence of triethylamine and N,N-dimethylformamide to form 4-(trifluoromethyl)phenyl azide, which is then reduced with sodium hydride in the presence of ethanol to form 4-(trifluoromethyl)aniline. 4-(Trifluoromethyl)aniline is then reacted with trifluoroacetic anhydride in the presence of potassium carbonate and chloroform to form 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine.", "Coupling of intermediates: 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is reacted with 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine in the presence of sodium bicarbonate and ethyl acetate to form the final product, 3-(4-methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS RN |
1207006-33-4 |
Product Name |
3-(4-methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |
Molecular Formula |
C25H17F3N4O4 |
Molecular Weight |
494.43 |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H17F3N4O4/c1-35-18-9-2-14(3-10-18)13-32-23(33)19-11-6-16(12-20(19)29-24(32)34)22-30-21(31-36-22)15-4-7-17(8-5-15)25(26,27)28/h2-12H,13H2,1H3,(H,29,34) |
InChI Key |
GTEGSNUUTZYPCN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



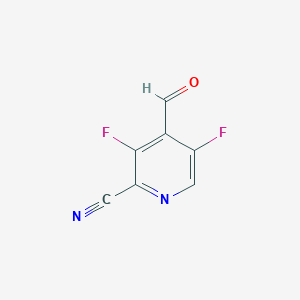
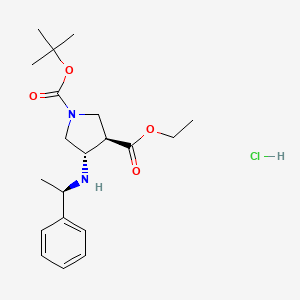


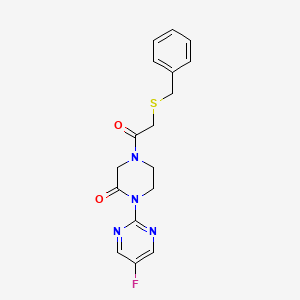
![5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2774279.png)

![Methyl 6-acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2774282.png)
![2-{[1-(2-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2774283.png)
